

# Unveiling the Strong Interaction Between BAY 1129980 and its Target, C4.4A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1135626 |           |
| Cat. No.:            | B15603177   | Get Quote |

For researchers and professionals in drug development, understanding the binding affinity of a therapeutic candidate to its target is paramount. This guide provides a comprehensive comparison of the binding characteristics of BAY 1129980, an antibody-drug conjugate (ADC), to its target protein, C4.4A (also known as LYPD3). The following data, experimental protocols, and pathway visualizations offer a detailed picture of this crucial molecular interaction.

BAY 1129980 is an investigational ADC comprising a fully human monoclonal antibody targeting C4.4A, conjugated to a potent auristatin derivative.[1][2] C4.4A is a cell surface protein associated with various cancers and has been implicated in tumor progression and metastasis, making it a promising therapeutic target.[3][4]

# Comparative Binding Affinity of BAY 1129980's Antibody to C4.4A

The binding affinity of the antibody component of BAY 1129980 to C4.4A has been characterized using established biophysical techniques, demonstrating a strong and specific interaction. The equilibrium dissociation constant (Kd) is a key metric for quantifying binding affinity, where a lower Kd value signifies a stronger interaction.

Data from surface plasmon resonance (SPR) analysis reveals the antibody's affinity for recombinant C4.4A protein from different species. Furthermore, flow cytometry has been employed to determine the effective concentration (EC50) for binding to cells expressing C4.4A, providing insights into the antibody's performance in a more physiological context.



| Parameter | Target                                    | Value      | Method                       |
|-----------|-------------------------------------------|------------|------------------------------|
| Kd        | Recombinant Human<br>C4.4A                | 60 nmol/L  | Surface Plasmon<br>Resonance |
| Kd        | Recombinant Murine<br>C4.4A               | 120 nmol/L | Surface Plasmon<br>Resonance |
| Kd        | Recombinant<br>Cynomolgus Monkey<br>C4.4A | 34 nmol/L  | Surface Plasmon<br>Resonance |

Table 1: Dissociation Constants (Kd) of BAY 1129980 Antibody to Recombinant C4.4A Protein. [5]

| Parameter | Cell Line                                | Value       | Method         |
|-----------|------------------------------------------|-------------|----------------|
| EC50      | hC4.4A:A549 (human<br>C4.4A transfected) | 2.3 nmol/L  | Flow Cytometry |
| EC50      | NCI-H292<br>(endogenous human<br>C4.4A)  | 0.04 nmol/L | Flow Cytometry |
| EC50      | CHO (murine C4.4A transfected)           | 0.8 nmol/L  | Flow Cytometry |

Table 2: Half-maximal Effective Concentration (EC50) of BAY 1129980 Antibody Binding to C4.4A Expressing Cells.[5]

## **Experimental Protocols**

The following are generalized protocols for the key experiments used to determine the binding affinity of BAY 1129980 to C4.4A.

## **Surface Plasmon Resonance (SPR)**

SPR is a label-free optical technique that measures molecular interactions in real-time. It detects changes in the refractive index at the surface of a sensor chip where one molecule (the



ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface.

#### Protocol Outline:

- Sensor Chip Preparation: Covalently immobilize recombinant C4.4A protein (ligand) onto a sensor chip surface. A control surface without the ligand or with an irrelevant protein is also prepared for reference.
- Analyte Preparation: Prepare a series of dilutions of the BAY 1129980 antibody (analyte) in a suitable running buffer.
- Binding Measurement: Inject the different concentrations of the antibody over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized C4.4A is measured as an increase in the SPR signal (response units, RU).
- Dissociation Measurement: After the association phase, flow the running buffer over the chip
  to measure the dissociation of the antibody from C4.4A, observed as a decrease in the SPR
  signal.
- Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).



Click to download full resolution via product page

A generalized workflow for determining binding affinity using SPR.

### Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For binding assays, it can quantify the amount of a fluorescently labeled antibody bound to the surface of cells.







#### Protocol Outline:

- Cell Preparation: Harvest cells expressing C4.4A (either endogenously or through transfection) and wash them with a suitable assay buffer.
- Antibody Incubation: Incubate the cells with various concentrations of a fluorescently labeled BAY 1129980 antibody. A labeled isotype control antibody should be used to determine nonspecific binding.
- Washing: After incubation, wash the cells to remove any unbound antibody.
- Flow Cytometric Analysis: Acquire the cells on a flow cytometer. The fluorescence intensity of the cells is measured, which is proportional to the amount of bound antibody.
- Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of antibody required to achieve 50% of the maximal binding.





Click to download full resolution via product page

A generalized workflow for cell-based binding assays using Flow Cytometry.

## **C4.4A's Role in Cancer Progression**

C4.4A is a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed in various cancers.[6] While a complete linear signaling pathway has not been fully elucidated, studies have shown its involvement in key processes that promote cancer progression and metastasis.

One important interaction is the association of C4.4A with the  $\alpha6\beta4$  integrin. This complex is believed to play a role in cell invasion and anchorage-independent growth. Furthermore, C4.4A expression has been linked to the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is a hallmark of metastasis.[3][4]





Click to download full resolution via product page

A diagram illustrating the conceptual involvement of C4.4A in cancer progression.

In conclusion, the antibody component of BAY 1129980 demonstrates high affinity and specificity for its target, C4.4A, across different species and cell lines. This strong binding is a critical attribute for an antibody-drug conjugate, ensuring targeted delivery of the cytotoxic payload to cancer cells overexpressing C4.4A. The established roles of C4.4A in promoting tumor invasion and metastasis further underscore the therapeutic potential of this targeted approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. C4.4A is associated with tumor budding and epithelial—mesenchymal transition of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4.4A as a biomarker of head and neck squamous cell carcinoma and correlated with epithelial mesenchymal transition PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current Status of Marine-Derived Compounds as Warheads in Anti-Tumor Drug Candidates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Strong Interaction Between BAY 1129980 and its Target, C4.4A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603177#confirming-the-binding-affinity-of-bay-1129980-to-c4-4a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com